4-(2-Furyl)pyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 4-(2-furyl)pyrimidin-2-amine derivatives has been explored in various studies. One approach involved the conversion of 3,5-dibromopyridine into an intermediate, which was then formylated and further functionalized through palladium-catalyzed Suzuki-Miyaura cross-coupling. This method allowed for the creation of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, which were tested for inhibitory activity against Ser/Thr kinases . Another study focused on the synthesis of 2- or 4-[2-(5-nitro-2-furyl)vinyl]pyrimidine derivatives by condensation reactions, which were then evaluated for their antibacterial activity .
Molecular Structure Analysis
The molecular structure of furyl-substituted pyrimidine derivatives has been confirmed through various spectroscopic techniques. NMR and IR spectroscopy were used to confirm the structures of new compounds obtained by [3 + 2] dipolar cycloaddition reactions of 4-(2-furyl)pyrimidinium ylides to ethyl propiolate . Additionally, molecular orbital calculations were performed to explain the regioselectivity observed in these reactions .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been demonstrated in the formation of pyrimidinium ylides and their subsequent reactions. These ylides were generated from quaternization reactions and treated with bases to produce various compounds, including dipyrimidino-pyrazinic dimers as inactivation products . Furthermore, the reaction of 4-(2-furyl)pyrimidinium ylides with symmetrically substituted alkynes led to the synthesis of new pyrrolo[1,2-c]pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their molecular structure and the substituents present on the pyrimidine ring. The studies provided do not offer extensive data on the physical properties such as melting points, solubility, or stability; however, the chemical properties have been inferred from the reactivity patterns observed in the synthesis and chemical reactions of these compounds .
Scientific Research Applications
Applications in Synthetic Chemistry
4-(2-Furyl)pyrimidin-2-amine has been employed in synthetic chemistry for the generation of diverse heterocyclic compounds. The molecule serves as a precursor for synthesizing furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and furo[2,3
: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazines, highlighting its versatility in creating new ring systems with potential biological activities (Hassan, 2000). Similarly, it has been involved in the formation of pyrimidinium ylides and the synthesis of dipyrimidino-pyrazinic dimers, expanding the chemical space of pyrimidinium-based compounds (Iuhas et al., 2001).
Crystallography and Structural Analysis
In crystallography, this compound has been analyzed for its planar molecular structure and the nature of its crystal packing. The formation of dimers through hydrogen bonds and the presence of π–π stacking interactions provide insights into the molecule's behavior in the solid state, offering a foundational understanding for its applications in material sciences (Bukhari et al., 2008).
Medicinal Chemistry and Drug Design
The compound has been a key intermediate in the development of novel medicinal agents. For instance, it has contributed to the synthesis of trifluoromethyl-containing N-(pyridinyl-triazolyl)pyrimidin-2-amines, underlining its significance in creating new therapeutic candidates (Bonacorso et al., 2010). Moreover, it's instrumental in generating pyrimido[5,4-d]pyrimidines, a new structural class with high activity against Mycobacterium tuberculosis, demonstrating its potential in addressing global health challenges (Bacelar et al., 2010).
Material Science and Corrosion Inhibition
In the realm of material sciences, derivatives of this compound have been studied as organic inhibitors for metal corrosion, exemplifying the compound's role in extending the lifespan of materials and structures (Yadav et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for 4-(2-Furyl)pyrimidin-2-amine are not available, pyrimidines have been the subject of scientific research due to their potential applications in various fields. They are being explored for their anticancer properties , and there is ongoing research into the development of new pyrimidines as anti-inflammatory agents .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit janus kinase 2 (jak2) , which plays a crucial role in signal transduction for various cytokines and growth factors.
Mode of Action
If it acts similarly to related compounds, it may bind to the active site of its target protein, inhibiting its function .
Biochemical Pathways
If it inhibits JAK2 like related compounds, it could impact the JAK-STAT signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
If it acts similarly to related compounds, it may inhibit the function of its target protein, leading to downstream effects on cell signaling .
properties
IUPAC Name |
4-(furan-2-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOGGBLTIHXWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396679 | |
Record name | 4-(2-furyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
206564-00-3 | |
Record name | 4-(2-furyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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